molecular formula C16H15N3O4 B4936379 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol

1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol

Cat. No. B4936379
M. Wt: 313.31 g/mol
InChI Key: RFSIVCDTHDPFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic molecule that belongs to the class of beta-adrenergic receptor antagonists, commonly known as beta-blockers.

Scientific Research Applications

1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In particular, it has been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure, and neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol involves its binding to beta-adrenergic receptors, which are present in various tissues throughout the body, including the heart, lungs, and brain. By blocking the activity of these receptors, the compound reduces the effects of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, blood pressure, and anxiety, among other effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific tissue and receptor subtype involved. In the cardiovascular system, the compound reduces heart rate, cardiac output, and blood pressure, which can be beneficial in the treatment of hypertension and heart failure. In the brain, it has been shown to improve cognitive function and reduce neuroinflammation, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in animal models and human subjects, and its pharmacokinetics and pharmacodynamics are well understood. However, one limitation of using this compound is its relatively low potency compared to other beta-blockers, which may require higher doses or longer treatment durations to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs, such as anti-cancer agents, to enhance their efficacy. Additionally, further research is needed to elucidate the specific mechanisms underlying the compound's anti-inflammatory and anti-oxidant effects, which may lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 1-(1H-benzimidazol-1-yl)-3-(4-nitrophenoxy)-2-propanol involves the reaction between 4-nitrophenol and 1-(1H-benzimidazol-1-yl)propan-2-ol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to form the final product. The yield of the reaction is typically high, and the purity of the product can be easily achieved through standard purification techniques.

properties

IUPAC Name

1-(benzimidazol-1-yl)-3-(4-nitrophenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-13(9-18-11-17-15-3-1-2-4-16(15)18)10-23-14-7-5-12(6-8-14)19(21)22/h1-8,11,13,20H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSIVCDTHDPFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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